molecular formula C8H13NO6 B043323 2-Acetamido-2-deoxy-D-glucono-1,5-lactone CAS No. 19026-22-3

2-Acetamido-2-deoxy-D-glucono-1,5-lactone

Cat. No. B043323
CAS RN: 19026-22-3
M. Wt: 219.19 g/mol
InChI Key: NELQYZRSPDCGRQ-DBRKOABJSA-N
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Description

Synthesis Analysis

The synthesis of 2-acetamido-2-deoxy-D-glucono-1,5-lactone involves several methods, including the treatment of 2-acetamido-2-deoxy-D-gluconic acid with boiling acetic acid, leading to the formation of the desired lactone after purification. Additionally, it can be prepared through hydrolytic cleavage of the isopropylidene group in its isopropylidene derivatives or by oxidation of 2-acetamido-2-deoxy-D-glucose followed by specific reactions to isolate the lactone (Pravdic, Zissis, Pokorný, & Fletcher, 1974).

Scientific Research Applications

  • Inhibition of Human Enzymes

    This compound shows potent competitive inhibition of human OGA and hHexB enzymes, with nanomolar efficacy and no significant selectivity towards either enzyme (Kiss et al., 2022).

  • Synthesis of Various Compounds

    It has been used in the synthesis of a variety of compounds with potential applications in organic synthesis (Pravdic et al., 1974).

  • Production of Benzoylated Analogs

    The acetylation of 2-amino-2-deoxy-D-gluconic acid with acetyl chloride-pyridine produces unsaturated six- and five-membered lactones, which can be transformed into benzoylated analogs (Horton et al., 1989).

  • Enzyme Inhibition

    2-Acetamido-2-deoxy-D-gluconolactones and their isopropylidene derivatives show inhibitory activity against 2-acetamido-2-deoxy-beta-D-glucosidase, with the 1,4-lactone showing the strongest inhibitor (Pokorný et al., 1974).

  • Preparation of Perbenzylated Derivatives

    Perbenzylated 2-Azido and 2-N-Acetylamino-2-Deoxy-d-Hexono-1,5-Lactones can be prepared by oxidizing lactols, with high yield and purity (Ayadi et al., 1996).

  • Synthesis of Neuraminidase Inhibitor

    It has been used as a key intermediate for the synthesis of neuraminidase inhibitor GG167 (Zanamivir, Relenza), demonstrating its potential as a drug target (Liu et al., 2004).

  • Surfactant Synthesis

    N-acetyl-D-glucosamine-derived surfactants show surface activity and enzyme inhibition, with some promoting chitinase production in Serratia marcescens bacteria (Khoury et al., 2007).

Future Directions

The compound is pharmacologically relevant in several diseases such as neurodegenerative and cardiovascular disorders, type 2 diabetes, and cancer . Therefore, it has potential applications in the medical field, particularly in the development of new drugs and therapies .

properties

IUPAC Name

N-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-oxooxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-7,10,12-13H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELQYZRSPDCGRQ-DBRKOABJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1=O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1=O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501291445
Record name 2-Acetamido-2-deoxy-D-gluconolactone
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Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

19026-22-3
Record name 2-Acetamido-2-deoxy-D-gluconolactone
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Record name 2-Acetamido-2-deoxy-D-glucono-(1,5)-lactone
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Record name 2-Acetamido-2-Deoxy-D-Glucono-1,5-Lactone
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Record name 2-Acetamido-2-deoxy-D-gluconolactone
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Record name 2-acetamido-2-deoxy-D-glucono-δ-lactone
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Record name 2-ACETAMIDO-2-DEOXY-D-GLUCONO-1,5-LACTONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-Acetamido-2-deoxy-D-glucono-1,5-lactone interact with its target enzymes, and what are the downstream effects of this interaction?

A: this compound acts as a competitive inhibitor of enzymes like human O-linked β-N-acetylglucosaminidase (hOGA) and human lysosomal hexosaminidases (hHexA and hHexB). [, , , ] This means it competes with the natural substrate for binding to the enzyme's active site, thereby blocking the enzyme's activity. Inhibiting these enzymes is of pharmacological interest for various conditions like neurodegenerative diseases, cardiovascular disorders, type 2 diabetes, and cancer. []

Q2: Can you elaborate on the structure-activity relationship (SAR) of this compound and its derivatives?

A: Research indicates that modifications to the structure of this compound, such as introducing sulfonylhydrazone or phenylsemicarbazone moieties, can significantly impact its inhibitory potency and selectivity towards hOGA and hHexB. [, ] For instance, the addition of a 1-naphthalenesulfonylhydrazone group to the lactone resulted in a compound with nanomolar inhibition against both hOGA and hHexB, albeit without significant selectivity. []

Q3: What insights have computational studies provided into the binding mode of this compound and its derivatives to enzymes like hOGA?

A: Computational studies, including protein-ligand refinement and QM/MM optimizations, suggest that derivatives of this compound, particularly those containing sulfonylhydrazone groups, bind to hOGA preferentially in an s-cis conformation. [] This information is valuable for understanding the specific interactions between these inhibitors and their target enzymes, potentially guiding the development of more potent and selective inhibitors.

Q4: Has this compound or its derivatives demonstrated efficacy in any in vitro or in vivo studies?

A: Research suggests that this compound can inhibit sperm-oocyte interaction, indicating its potential role in fertilization. [] Additionally, a derivative, the phenylsemicarbazone of this compound, demonstrated competitive inhibition against N-acetylglucosaminidases from various sources like bovine kidney, Aspergillus niger, and Artemia salina. []

Q5: What analytical techniques are commonly employed for characterizing and quantifying this compound and its derivatives?

A: Researchers utilize a variety of techniques to analyze this compound and its derivatives. These methods include enzyme kinetic assays to determine inhibitory potency, techniques like X-ray analysis to determine the compound's structure, and high-performance liquid chromatography for separating and identifying synthesized compounds. [, , ]

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